molecular formula C14H26N2O3 B13341035 Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate CAS No. 2227197-39-7

Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate

Katalognummer: B13341035
CAS-Nummer: 2227197-39-7
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: KWFSLOAIXCPRQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclohexyl moiety, and an oxetane ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the aminocyclohexyl moiety: This step involves the reduction of a suitable precursor, such as a nitrocyclohexane derivative, using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Introduction of the oxetane ring: The oxetane ring can be introduced through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

    Attachment of the tert-butyl carbamate group: This step involves the reaction of the aminocyclohexyl-oxetane intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted carbamates and amines.

Wissenschaftliche Forschungsanwendungen

Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Rel-tert-butyl ((1r,4r)-4-aminocyclohexyl)(oxetan-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: Shares the tert-butyl carbamate group but differs in the presence of a piperazine ring instead of an oxetane ring.

    tert-Butyl 4-(1-cyclohexyl-4-piperidinyl)piperazine-1-carboxylate: Similar in having a cyclohexyl moiety but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2227197-39-7

Molekularformel

C14H26N2O3

Molekulargewicht

270.37 g/mol

IUPAC-Name

tert-butyl N-(4-aminocyclohexyl)-N-(oxetan-3-yl)carbamate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16(12-8-18-9-12)11-6-4-10(15)5-7-11/h10-12H,4-9,15H2,1-3H3

InChI-Schlüssel

KWFSLOAIXCPRQW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C1CCC(CC1)N)C2COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.